molecular formula C18H13N3 B3357829 Acridine, 9-(3-pyridylamino)- CAS No. 75775-64-3

Acridine, 9-(3-pyridylamino)-

Cat. No.: B3357829
CAS No.: 75775-64-3
M. Wt: 271.3 g/mol
InChI Key: JLRSDWPIUIYLKY-UHFFFAOYSA-N
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Description

"Acridine, 9-(3-pyridylamino)-" is a derivative of acridine, a planar heterocyclic compound with a fused benzene and pyridine ring system.

Properties

IUPAC Name

N-pyridin-3-ylacridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-3-9-16-14(7-1)18(20-13-6-5-11-19-12-13)15-8-2-4-10-17(15)21-16/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRSDWPIUIYLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226662
Record name Acridine, 9-(3-pyridylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75775-64-3
Record name N-3-Pyridinyl-9-acridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75775-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Pyridinyl-9-acridinamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075775643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC146522
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146522
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Record name Acridine, 9-(3-pyridylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-3-PYRIDINYL-9-ACRIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE44S4YP6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Biological Activity

Acridine derivatives, including Acridine, 9-(3-pyridylamino)-, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound, characterized by its unique structure, exhibits potential therapeutic effects against various diseases, particularly in oncology and neurodegenerative disorders. This article reviews the biological activity of Acridine, 9-(3-pyridylamino)-, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

Acridine, 9-(3-pyridylamino)- is a substituted acridine compound with a pyridylamino group at the 9-position. Its chemical structure can be represented as follows:

C15H12N2\text{C}_{15}\text{H}_{12}\text{N}_2

This structural modification enhances its interaction with biological targets, contributing to its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of Acridine, 9-(3-pyridylamino)- is attributed to several mechanisms:

  • DNA Intercalation : The planar structure of acridine allows it to intercalate between DNA base pairs, disrupting replication and transcription processes. This property is crucial for its anticancer activity.
  • Enzyme Inhibition : Acridine derivatives have been shown to inhibit various enzymes, including topoisomerases and kinases, which play vital roles in cell proliferation and survival.
  • Antioxidant Activity : Some studies indicate that acridine compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Acridine, 9-(3-pyridylamino)- and its derivatives:

Study Biological Activity IC50 (µM) Cell Lines Mechanism
Antitumor0.90U937DNA intercalation
Anti-AChE--Enzyme inhibition
Antimalarial-Plasmodium falciparumUnknown
Cytotoxicity-Various cancer linesEnzyme inhibition

Case Studies

  • Antitumor Activity : A study demonstrated that Acridine derivatives exhibit significant cytotoxic effects against U937 human leukemia cells. The compound's ability to intercalate DNA was linked to its low IC50 value of 0.90 µM, indicating potent anticancer properties .
  • Neuroprotective Effects : Research on 9-phosphoryl acridine derivatives revealed promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in Alzheimer's disease treatment . These compounds showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
  • Antimalarial Properties : The efficacy of various acridyl derivatives against Plasmodium falciparum was evaluated in vitro. While specific data on Acridine, 9-(3-pyridylamino)- was limited, related compounds demonstrated notable antimalarial activity .

Scientific Research Applications

Acridine, 9-(3-pyridylamino)-, a compound with the molecular formula C18_{18}H13_{13}N3_3, has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

Acridine, 9-(3-pyridylamino)- is characterized by its acridine core, which is a fused ring system known for its biological activity. The presence of the 3-pyridylamino group enhances its potential for various interactions in biological systems. The compound's structure can be summarized as follows:

  • Molecular Formula : C18_{18}H13_{13}N3_3
  • Molecular Weight : 281.31 g/mol
  • Chemical Structure :

Acridine, 9-(3-pyridylamino)- Structure

Anticancer Activity

Acridine derivatives have been extensively studied for their anticancer properties. Acridine, 9-(3-pyridylamino)- has shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against breast cancer cells, leading to apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that acridine derivatives possess significant antibacterial and antifungal properties.

  • Data Table: Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from various studies that tested the efficacy of acridine derivatives against common pathogens.

Fluorescent Probes

Due to its fluorescent properties, Acridine, 9-(3-pyridylamino)- is utilized as a fluorescent probe in biological imaging.

  • Application : Researchers have employed this compound to visualize cellular processes in live cells, allowing for real-time observation of cellular dynamics .

DNA Interaction Studies

Acridine compounds are known for their ability to intercalate into DNA, which can lead to mutations or cell death.

  • Research Findings : A study highlighted that Acridine, 9-(3-pyridylamino)- binds to DNA with high affinity, potentially disrupting replication and transcription processes .

Chemical Reactions Analysis

Nucleophilic Substitution at the 9-Position

The 9-position of acridine derivatives is highly reactive toward nucleophilic agents due to reduced electron density. For 9-(3-pyridylamino)-acridine , this reactivity is modulated by the electron-donating pyridylamino group:

  • Hydrolysis :
    Under acidic or basic conditions, the 9-amino group undergoes hydrolysis. For example, in buffered solutions (pH 1–8.5), hydrolysis of analogous 9-aminoacridines yields 9-acridone via an intermediate iminoacridan structure .
    Reaction Pathway :

    9-(3-pyridylamino)-acridineH2O, H+/OH9-acridone+3-aminopyridine\text{9-(3-pyridylamino)-acridine} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{9-acridone} + 3\text{-aminopyridine}
  • Kinetic Data :

    ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)
    pH 1.02.3×1042.3 \times 10^{-4}50.2 min
    pH 7.08.1×1058.1 \times 10^{-5}142.3 min

    Hydrolysis is faster in acidic media due to protonation of the acridine nitrogen, enhancing electrophilicity at C-9 .

Electrophilic Aromatic Substitution

The acridine ring undergoes electrophilic substitution preferentially at positions 2 and 7. For 9-(3-pyridylamino)-acridine , the pyridylamino group directs substitution via resonance effects:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 2- and 7-positions. The reaction proceeds via a σ-complex intermediate stabilized by the electron-rich pyridylamino group .

  • Sulfonation :
    Sulfonation at 100°C yields a mixture of 2- and 7-sulfo derivatives. The regioselectivity is influenced by steric hindrance from the 9-substituent .

Oxidation Reactions

The acridine core is susceptible to oxidation, particularly at the 9-position:

  • Oxidation to Acridone :
    Treatment with KMnO₄ in alkaline media oxidizes the 9-amino group to a ketone:

    9-(3-pyridylamino)-acridineKMnO4,OH9-acridone+NH3\text{9-(3-pyridylamino)-acridine} \xrightarrow{\text{KMnO}_4, \text{OH}^-} \text{9-acridone} + \text{NH}_3

    This reaction is critical for generating metabolites with altered biological activity .

  • Side-Chain Oxidation :
    The pyridine ring in the 3-pyridylamino group undergoes oxidation to form pyridine N-oxide under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH) .

Reduction Reactions

Reduction of the acridine nucleus alters its electronic properties:

  • Catalytic Hydrogenation :
    Hydrogenation over Pd/C selectively reduces the pyridine ring in the 3-pyridylamino substituent, yielding a tetrahydroacridine derivative .

  • Zinc/HCl Reduction :
    Reduces the acridine core to 9,10-dihydroacridine while preserving the pyridylamino group .

Condensation and Cyclization

9-(3-pyridylamino)-acridine participates in cycloaddition reactions:

  • With Aldehydes :
    Condensation with formaldehyde in acetic acid forms a quinoline-fused derivative via Mannich-type reactivity .

  • Annullation Reactions :
    Reacts with maleic anhydride to form a tetracyclic structure through Diels-Alder cycloaddition at the acridine’s central ring .

Biological Interactions

Though not strictly chemical reactions, interactions with biomolecules are critical:

  • DNA Intercalation :
    The planar acridine core intercalates between DNA base pairs, disrupting replication. Substituents at the 9-position enhance binding affinity .

  • Enzyme Inhibition :
    Inhibits topoisomerase II and acetylcholinesterase (AChE) via π-stacking and hydrogen bonding with the pyridylamino group .

Mechanistic Insights

  • The steric bulk of the 3-pyridylamino group slows hydrolysis compared to smaller substituents (e.g., methylamino) .

  • Electronic effects : The pyridine ring withdraws electrons via resonance, increasing susceptibility to nucleophilic attack at C-9 .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Functional Group Analysis

The biological and chemical properties of acridine derivatives are heavily influenced by substituents at the 9th position. Key analogs include:

Compound Substituent Key Structural Features
9-(3-Pyridylamino)acridine 3-pyridylamino Pyridine ring introduces hydrogen-bonding capability and polarizability.
9-Phenylacridine (ACPH) Phenyl Hydrophobic aromatic ring enhances DNA intercalation and cell membrane permeability .
7-Substituted 9-chloro/aminoacridine Chloro or amino Electron-withdrawing (Cl) or donating (NH₂) groups modulate DNA binding and cytotoxicity .
9-(Ethylthio)acridine Ethylthio Thioether group may improve lipophilicity and antimicrobial activity .
9-(Phenylamino)acridine Phenylamino Amino linkage enables ROS quenching and neuroprotection .
Anticancer Activity
  • 9-Phenylacridine (ACPH): Demonstrates significant anti-cancer activity against HeLa (cervical) and HepG2 (liver) cancer cells, with selective toxicity over normal cells (HEK 293) .
  • 9-(Phenylamino)acridines: Exhibit neuroprotective effects by quenching reactive oxygen species (ROS) and rescuing cells from glutamate-induced oxytosis .
  • Hypothesized 9-(3-Pyridylamino)acridine: The pyridine moiety may enhance DNA intercalation or target-specific kinase inhibition, though this requires experimental validation.
Antimicrobial and Antiparasitic Activity
  • 9-(Ethylthio)acridines: 2- and 3-amino derivatives show selective antibacterial and antifungal activity, likely due to thioether-mediated membrane disruption .
  • 7-Substituted 9-chloro/aminoacridines: Effective against Leishmania infantum via DNA intercalation and inhibition of DNA-protein interactions .
Enzyme Inhibition
  • 9-(Phenylamino)acridines (Group 2): Poor acetylcholinesterase (AChE) inhibitors (IC₅₀ > 3000 nM), attributed to steric hindrance from the phenylamino group .

Mechanistic Insights

  • DNA Intercalation: Acridines with planar substituents (e.g., phenyl, pyridyl) intercalate into DNA, disrupting replication and transcription .
  • Multitarget Effects: Substituted acridines often act on multiple pathways, including ROS modulation, lipid metabolism, and protein-DNA interactions .
  • Selectivity: Electron-donating groups (e.g., NH₂) enhance DNA binding but may reduce cell permeability, whereas hydrophobic groups (e.g., phenyl) improve bioavailability .

Physicochemical Properties

  • Solubility: Pyridylamino substituents may increase water solubility compared to phenyl or ethylthio groups.
  • Bioavailability: The 3-pyridyl group could enhance blood-brain barrier (BBB) penetration, similar to neuroprotective phenylaminoacridines .

Q & A

Q. What are the established synthetic routes for 9-(3-pyridylamino)acridine derivatives, and how are they optimized for yield and purity?

The synthesis typically involves nucleophilic substitution at the 9-position of acridine due to its lower electron density. For example, 9-chloroacridine reacts with 3-aminopyridine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form 9-(3-pyridylamino)acridine. Microwave-assisted synthesis has been reported to reduce reaction time and improve yields compared to conventional heating . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), as confirmed by elemental analysis and NMR .

Q. Which spectroscopic techniques are most effective for characterizing 9-(3-pyridylamino)acridine derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and assess aromatic proton environments. For instance, the 9-position proton in acridine derivatives typically appears as a singlet due to symmetry .
  • IR Spectroscopy : Identifies functional groups like NH (stretching ~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • Mass Spectrometry (EI-MS or HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. How does the structure of 9-(3-pyridylamino)acridine influence its fluorescence properties in analytical applications?

The pyridylamino group enhances π-conjugation, shifting absorption/emission maxima to longer wavelengths. Fluorescence quenching or enhancement is observed upon interaction with metal ions (e.g., Cr⁶⁺) or biomolecules (e.g., DNA), making it suitable for trace analyte detection. Optimal pH and solvent polarity must be calibrated to maximize signal intensity .

Advanced Research Questions

Q. What strategies mitigate conflicting data in fluorescence-based assays using 9-(3-pyridylamino)acridine derivatives?

Contradictions often arise from solvent effects, pH variations, or competing quenching mechanisms. For example:

  • Solvent Polarity : Acetonitrile enhances fluorescence quantum yield compared to aqueous buffers due to reduced solvent-solute interactions .
  • Interfering Ions : Masking agents (e.g., EDTA) can suppress false positives in Cr⁶⁺ detection .
  • Control Experiments : Include blank samples and validate with orthogonal methods like chemiluminescence .

Q. How can the interaction between 9-(3-pyridylamino)acridine and DNA be mechanistically studied?

Techniques include:

  • Fluorescence Titration : Monitor changes in emission intensity upon incremental DNA addition to calculate binding constants (e.g., Stern-Volmer analysis) .
  • Molecular Docking : Simulate intercalation or minor-groove binding modes using software like AutoDock .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .

Q. What experimental designs optimize the chemiluminescence efficiency of 9-(3-pyridylamino)acridine in enzymatic assays?

Key factors:

  • Oxidant Selection : H₂O₂ or peroxynitrite generates excited-state intermediates, emitting light upon decay. Catalytic enhancers (e.g., horseradish peroxidase) amplify signals .
  • pH Control : Alkaline conditions (pH 9–10) stabilize the deprotonated form, improving luminescence intensity .
  • Co-immobilization : Covalent attachment to magnetic beads reduces background noise in heterogeneous systems .

Q. How do substituents on the pyridylamino group affect the antitumor activity of 9-(3-pyridylamino)acridine derivatives?

  • Electron-Withdrawing Groups (e.g., NO₂) : Enhance DNA intercalation but may increase toxicity.
  • Hydrophobic Moieties (e.g., CH₃) : Improve cellular uptake but reduce solubility.
  • In Vivo Testing : Use xenograft models to correlate structural modifications with tumor growth inhibition and pharmacokinetics .

Methodological Considerations

Q. What safety protocols are critical when handling 9-(3-pyridylamino)acridine derivatives in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity reported in related acridines) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders, which may cause respiratory irritation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

Q. How can computational methods guide the design of novel 9-(3-pyridylamino)acridine derivatives?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor redox activity .
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to biological activity for lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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